molecular formula C25H27N5O2 B2728050 7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione CAS No. 673498-35-6

7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione

Cat. No.: B2728050
CAS No.: 673498-35-6
M. Wt: 429.524
InChI Key: ZXGIJDFCDVNYKS-UHFFFAOYSA-N
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Description

7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione is a complex organic compound with a molecular formula of C26H29N5O2 This compound is part of the purine family, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving guanine or xanthine derivatives.

    Substitution Reactions: The benzyl and piperidinyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride and 4-benzylpiperidine are commonly used reagents.

    Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzyl and piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride and 4-benzylpiperidine in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione
  • 7-Benzyl-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

7-Benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione is unique due to its specific substitution pattern on the purine core. This pattern influences its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

673498-35-6

Molecular Formula

C25H27N5O2

Molecular Weight

429.524

IUPAC Name

7-benzyl-8-(4-benzylpiperidin-1-yl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C25H27N5O2/c1-28-22-21(23(31)27-25(28)32)30(17-20-10-6-3-7-11-20)24(26-22)29-14-12-19(13-15-29)16-18-8-4-2-5-9-18/h2-11,19H,12-17H2,1H3,(H,27,31,32)

InChI Key

ZXGIJDFCDVNYKS-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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